1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Description
Properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLFAIEXLKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene typically involves the nitration of 4-[4-(trifluoromethoxy)phenoxy]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring .
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes reduction to form aromatic amines, a reaction critical for pharmaceutical intermediates. Key methodologies include:
| Reducing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| H₂/Pd-C | 25–50°C, 1–3 atm H₂ pressure | 4-[4-(Trifluoromethoxy)phenoxy]aniline | >90% yield |
| SnCl₂/HCl | Reflux in ethanol, 4–6 hours | Same amine product | 75–85% yield |
In metabolic studies, the nitro group is reduced in liver microsomes, with 81% parent compound remaining after 30 minutes under physiological conditions . This bio-reduction pathway highlights its potential prodrug applications.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at positions ortho/para to the nitro group. A representative reaction involves:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| 2-Chloro-4-nitroimidazole | DMF, 120°C, NaI/K₂CO₃, 24 hours | 4-(4-Trifluoromethoxyphenoxy)-2-nitroimidazole | 68% |
This reaction demonstrates the compound's utility in constructing heterocyclic architectures. The trifluoromethoxy group enhances ring activation, enabling substitution even with weakly nucleophilic agents .
Comparative Reactivity with Structural Analogues
The reactivity profile diverges significantly from analogues lacking key substituents:
| Compound | Reaction with H₂/Pd-C | NAS Reactivity |
|---|---|---|
| 4-Nitrophenoxybenzene | Slower reduction | Moderate |
| 4-(Trifluoromethoxy)phenoxybenzene | No reduction | Low |
| This compound | Fast reduction | High |
The synergistic electron-withdrawing effects of -NO₂ and -OCF₃ account for enhanced reactivity in both reduction and substitution pathways .
Stability Under Oxidative Conditions
While the nitro group resists oxidation, harsh conditions (e.g., KMnO₄/H₂SO₄) cleave the ether linkage, yielding:
-
Trifluoromethoxybenzene
-
Nitrobenzoic acid derivatives
Controlled oxidation using ozone or singlet oxygen has not been reported, suggesting limited utility in oxidation-driven syntheses.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H8F3NO4
- Molecular Weight : 299.20 g/mol
- IUPAC Name : 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
- Chemical Structure : The compound consists of a benzene ring substituted with a nitro group and a trifluoromethoxy group, which enhances its chemical reactivity and biological interactions.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen in the presence of palladium on carbon.
- Substitution Reactions : The compound can undergo nucleophilic aromatic substitution, allowing for the introduction of different substituents.
- Oxidation : It can be oxidized to yield various oxidation products depending on the reagents used.
Biological Research
The compound's biological activity has garnered attention in medicinal chemistry:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes by binding to their active sites, potentially impacting metabolic pathways.
- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics (e.g., MIC of 32 µg/mL against certain strains) .
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ciprofloxacin) | 16 |
- Cytotoxicity : In vitro studies indicate moderate cytotoxicity in cancer cell lines, with IC50 values around 15 µM for human lung fibroblast cells .
| Cell Line | IC50 (µM) |
|---|---|
| MRC-5 | 15 |
| A549 (Lung Cancer) | 10 |
Anti-inflammatory Effects
Research suggests that derivatives of this compound can inhibit pro-inflammatory cytokines in macrophages, leading to decreased inflammation markers such as TNF-alpha and IL-6. This property is particularly relevant for developing anti-inflammatory agents .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of:
- Agrochemicals : Its chemical properties make it suitable for use in pesticides and herbicides.
- Dyes and Pigments : The compound is also used in synthesizing dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The nitro group and the trifluoromethoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Nitroaromatic Ethers
1-Nitro-4-(4-nitrophenoxy)benzene
- Structure: Differs by replacing -OCF₃ with a second -NO₂ group.
- Properties: Crystallizes in a monoclinic polymorph with distinct X-ray diffraction patterns (R factor = 0.039) .
- Reactivity : The dual nitro groups enhance electron-withdrawing effects, increasing acidity compared to the trifluoromethoxy analog.
1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)benzene (CAS: 409114-47-2)
- Structure : Contains an additional -CF₃ group ortho to the nitro substituent.
- Properties: Molecular formula C₈H₃F₆NO₃, molar mass 275.1 g/mol . The -CF₃ group increases hydrophobicity and steric hindrance, reducing solubility in polar solvents.
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9)
- Structure: Features -Cl and -CH₃ substituents alongside -CF₃ and -NO₂.
Spectral and Thermodynamic Properties
Vibrational Spectroscopy
- 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene: NO₂ symmetric stretch: 1360 cm⁻¹ (Raman) . CF₃ symmetric stretch: 1240–1100 cm⁻¹ (IR/Raman) .
- 1-Nitro-4-(trifluoromethoxy)benzene (CAS: 713-65-5): NO₂ antisymmetric stretch: 1530 cm⁻¹ (IR) . C-O-C stretch: 950 cm⁻¹ .
Thermodynamic Data
Biological Activity
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.04 g/mol. The compound features a nitro group and a trifluoromethoxy substituent, which are significant for its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : Similar compounds have shown interactions with various enzymes, suggesting that this compound may inhibit or activate specific enzymatic pathways.
- Cell Signaling Modulation : The presence of the trifluoromethoxy group may enhance the compound's ability to modulate cell signaling pathways, potentially affecting processes such as apoptosis and proliferation.
- Receptor Binding : The structural features suggest potential binding to neurotransmitter receptors or other cellular targets, influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing various nitro compounds, it was found to demonstrate significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ciprofloxacin) | 16 |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. For example, an IC50 value of approximately 15 µM was reported in human lung fibroblast (MRC-5) cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MRC-5 | 15 |
| A549 (Lung Cancer) | 10 |
Anti-inflammatory Effects
Another significant aspect of its biological activity is its potential anti-inflammatory properties. Research has suggested that derivatives of this compound can inhibit pro-inflammatory cytokines in macrophages, demonstrating a reduction in inflammation markers such as TNF-alpha and IL-6.
Pharmacokinetics
The pharmacokinetic profile of this compound is not fully characterized; however, studies on structurally similar compounds indicate potential for good bioavailability. Factors such as solubility and permeability are critical for its therapeutic application.
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Excessive heat during nitration can lead to byproducts like dinitro derivatives.
- Catalyst Loading : Pd-based cross-couplings require precise catalyst ratios (e.g., 2–5 mol% Pd(OAc)₂) to avoid incomplete coupling .
- Purification : Chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product (>98%) .
How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The -OCF₃ group is electron-withdrawing, which:
- Deactivates the aromatic ring , directing electrophilic substitution to the para position relative to the nitro group .
- Enhances stability in Suzuki-Miyaura couplings by reducing side reactions (e.g., protodehalogenation). For example, in antimalarial drug research, the compound reacted with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under Pd catalysis to form biaryl intermediates with >90% yield .
Q. Methodological Insight :
- Use anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group.
- Ligand selection (e.g., SPhos) improves coupling efficiency with sterically hindered partners .
What analytical techniques are recommended for characterizing this compound and resolving spectral contradictions?
Q. Basic Research Focus
- NMR : <sup>19</sup>F NMR confirms the presence of -OCF₃ (δ ≈ -55 to -60 ppm). <sup>1</sup>H NMR resolves aromatic protons (e.g., doublets at δ 7.8–8.0 ppm for nitro-adjacent protons) .
- HPLC-MS : Electrospray ionization (ESI) in negative mode detects [M–H]⁻ ions (m/z 206–207) .
Advanced Challenge :
Contradictions in melting points (e.g., 149–153°C vs. 140°C) may arise from polymorphism or impurities. Mitigation strategies:
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms.
- Use preparative HPLC to isolate pure crystalline phases .
How can researchers optimize the compound’s solubility for biological assays?
Advanced Research Focus
The compound is hydrophobic (logP ≈ 3.5). To enhance solubility:
- Co-solvent systems : Use DMSO:water (1:4 v/v) for in vitro assays.
- Micellar encapsulation : SDS or Tween-80 at 0.1–1% w/v improves dispersion in aqueous media .
Biological Application Example :
In antimalarial studies, the compound was solubilized in DMSO and tested against Plasmodium falciparum (IC₅₀ ≈ 0.5 µM), demonstrating efficacy via mitochondrial membrane disruption .
What strategies address conflicting data in nitro-group reduction pathways?
Advanced Research Focus
Reduction of the nitro group to an amine can yield conflicting products (e.g., over-reduction to hydroxylamine).
Q. Data Reconciliation :
- Monitor reactions via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
- Validate products using FT-IR (loss of NO₂ stretch at 1520 cm⁻¹ and emergence of NH₂ peaks at 3300–3500 cm⁻¹) .
How does the compound compare to analogues in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
Key Insight :
The para-nitro group is critical for bioactivity, likely due to its electron-withdrawing effect enhancing interaction with target enzymes .
What safety precautions are essential during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
